methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate
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Overview
Description
Methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O4 It is a derivative of propanoic acid and features a hydroxyphenyl group, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(3-hydroxyphenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(3-hydroxyphenyl)propanol.
Substitution: Formation of methyl (3S)-3-alkoxy-3-(3-hydroxyphenyl)propanoate or methyl (3S)-3-acetoxy-3-(3-hydroxyphenyl)propanoate.
Scientific Research Applications
Methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
- Methyl (3S)-3-amino-3-(3-hydroxyphenyl)propanoate
Uniqueness
Methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate is unique due to its dual hydroxy groups, which confer distinct chemical reactivity and biological activity. This differentiates it from similar compounds that may lack one or both hydroxy groups or possess different substituents.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl (3S)-3-hydroxy-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3/t9-/m0/s1 |
InChI Key |
RJGKHTZHLGBJHK-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)O)O |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
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